Unlocking Precision in Bioconjugation and Drug Development: A Technical Guide to Fmoc-NH-PEG12-CH2CH2COOH
Unlocking Precision in Bioconjugation and Drug Development: A Technical Guide to Fmoc-NH-PEG12-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG12-CH2CH2COOH is a versatile, heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a unique combination of properties. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the carboxylic acid allows for straightforward conjugation to primary amines. The hydrophilic 12-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making this linker a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its applications, experimental protocols, and the underlying principles of its use.
Core Applications of Fmoc-NH-PEG12-CH2CH2COOH
Fmoc-NH-PEG12-CH2CH2COOH is a cornerstone in several advanced biochemical applications due to its precise length and versatile functional groups.
PROTAC Linker
This molecule is frequently employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] The PEG12 linker in Fmoc-NH-PEG12-CH2CH2COOH provides the necessary spatial separation between the target protein ligand and the E3 ligase ligand, a critical factor for the formation of a stable and productive ternary complex.[5] The hydrophilicity of the PEG chain also improves the solubility and cell permeability of the PROTAC molecule.[6][7] The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficiency.[5][6][8][9][10]
Bioconjugation and Antibody-Drug Conjugates (ADCs)
In the realm of bioconjugation, Fmoc-NH-PEG12-CH2CH2COOH serves as a linker to connect biomolecules, such as antibodies, to therapeutic payloads or imaging agents.[11] For ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The PEG12 spacer enhances the hydrophilicity of the ADC, which can reduce aggregation, improve stability in circulation, and lead to a better overall therapeutic profile.[12][13]
Peptide Synthesis
The molecule is also utilized in solid-phase peptide synthesis (SPPS) to introduce a PEG spacer into a peptide sequence.[14] This modification can enhance the solubility and pharmacokinetic properties of the resulting peptide. The Fmoc-protected amine is compatible with standard Fmoc-based SPPS protocols.[15][16][17][18][19]
Surface Modification and Nanoparticle Functionalization
The carboxylic acid terminus can be used to attach the molecule to amine-functionalized surfaces or nanoparticles. Subsequent removal of the Fmoc group exposes a primary amine on the surface, which can be used for further functionalization. The PEG chain in this context helps to reduce non-specific protein adsorption and improve the biocompatibility of the material.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-NH-PEG12-CH2CH2COOH is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C41H63NO16 | [Source] |
| Molecular Weight | 825.95 g/mol | [Source] |
| Appearance | White to off-white solid | [Source] |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | [Source] |
| Purity | Typically >95% | [Source] |
| Storage | -20°C for long-term storage | [Source] |
Experimental Protocols
The following are detailed protocols for the primary applications of Fmoc-NH-PEG12-CH2CH2COOH.
General Protocol for PROTAC Synthesis
This protocol outlines the sequential amide bond formation to synthesize a PROTAC using Fmoc-NH-PEG12-CH2CH2COOH as the linker.
Step 1: Coupling of the First Ligand to the Linker
-
Dissolve the ligand containing a primary or secondary amine (1.0 eq) and Fmoc-NH-PEG12-CH2CH2COOH (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Step 2: Fmoc Deprotection
-
Dissolve the purified product from Step 1 in a solution of 20% piperidine (B6355638) in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.
Step 3: Coupling of the Second Ligand
-
Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the second ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
General Protocol for Antibody-Drug Conjugation
This protocol describes the conjugation of a drug to an antibody via Fmoc-NH-PEG12-CH2CH2COOH.
Step 1: Preparation of the Drug-Linker Conjugate
-
Follow Step 1 and Step 2 from the PROTAC synthesis protocol (Section 3.1) to couple the drug (containing a suitable amine) to the linker and then deprotect the Fmoc group.
Step 2: Activation of Antibody Lysine (B10760008) Residues
-
This step is typically not required as the carboxylic acid of the linker will be activated to react with the native lysine residues on the antibody. Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4).
Step 3: Conjugation of Drug-Linker to Antibody
-
Dissolve the deprotected drug-linker conjugate from Step 1 in an amine-free solvent such as DMSO.
-
Activate the carboxylic acid of the drug-linker by adding EDC (1.5 eq) and Sulfo-NHS (1.5 eq) and incubate for 15 minutes at room temperature.[20][21]
-
Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 10-fold molar excess of linker-drug to antibody). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.[11]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[11]
-
Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl.
Step 4: Purification of the ADC
-
Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Signaling Pathways and Workflows
Visual representations of the key mechanisms and workflows involving Fmoc-NH-PEG12-CH2CH2COOH are provided below using the Graphviz DOT language.
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Experimental Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
Conclusion
Fmoc-NH-PEG12-CH2CH2COOH is a powerful and versatile tool in the fields of bioconjugation and drug development. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the precise construction of complex biomolecular architectures. The protocols and principles outlined in this guide provide a framework for the effective utilization of this linker in the synthesis of next-generation therapeutics such as PROTACs and ADCs. As research in targeted therapies continues to advance, the strategic application of linkers like Fmoc-NH-PEG12-CH2CH2COOH will remain critical to success.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc-NH-PEG12-CH2CH2COOH | Carbamates | Ambeed.com [ambeed.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
